molecular formula C25H22N2O6 B11507979 N-[2-(cyclopropylcarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-[2-(cyclopropylcarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11507979
M. Wt: 446.5 g/mol
InChI Key: UKMISBFCPFESDO-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPANECARBONYL-5-METHOXY-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran ring, a cyclopropane moiety, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPANECARBONYL-5-METHOXY-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzofuran ring through cyclization reactions.
  • Introduction of the cyclopropane group via cyclopropanation reactions.
  • Coupling of the isoindole moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions could occur, especially on the benzofuran ring or the isoindole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development due to its unique structural features.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CYCLOPROPANECARBONYL-5-METHOXY-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: can be compared with other benzofuran derivatives, cyclopropane-containing compounds, and isoindole derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct chemical and biological properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specialized journals would be necessary.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C25H22N2O6/c1-32-15-10-11-19-18(13-15)21(23(33-19)22(29)14-8-9-14)26-20(28)7-4-12-27-24(30)16-5-2-3-6-17(16)25(27)31/h2-3,5-6,10-11,13-14H,4,7-9,12H2,1H3,(H,26,28)

InChI Key

UKMISBFCPFESDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5CC5

Origin of Product

United States

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